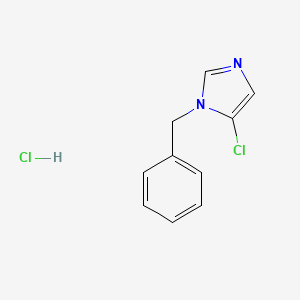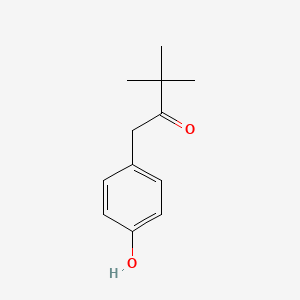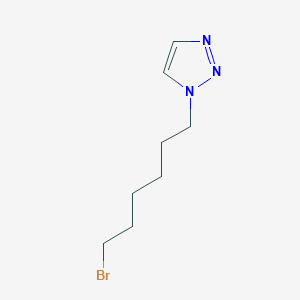
H-|A-HoAla(3-benzothienyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-|A-HoAla(3-benzothienyl)-OH” is a synthetic compound that features a 3-benzothienyl group attached to a modified alanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-|A-HoAla(3-benzothienyl)-OH” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alanine and 3-benzothiophene.
Protection and Activation: The amino group of alanine is protected using a suitable protecting group, and the carboxyl group is activated for coupling.
Coupling Reaction: The activated alanine derivative is coupled with 3-benzothiophene under specific reaction conditions, such as the presence of a coupling reagent like EDCI or DCC.
Deprotection: The protecting group is removed to yield the final product, “this compound”.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“H-|A-HoAla(3-benzothienyl)-OH” can undergo various chemical reactions, including:
Oxidation: The 3-benzothienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothienyl group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothienyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “H-|A-HoAla(3-benzothienyl)-OH” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-|A-HoAla(3-thienyl)-OH: A similar compound with a thiophene ring instead of a benzothiophene ring.
H-|A-HoAla(3-furyl)-OH: A compound with a furan ring in place of the benzothiophene ring.
Uniqueness
“H-|A-HoAla(3-benzothienyl)-OH” is unique due to the presence of the benzothienyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the benzothienyl ring.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1 |
Clé InChI |
FGCYUNZSPGBIGH-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)



